1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride
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Description
1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2307552-72-1 . It has a molecular weight of 259.71 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14FNO2.ClH/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,15,16);1H
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis
This compound is a solid . Its molecular formula is C12H15ClFNO2 and it has a molecular weight of 259.7044032 .Scientific Research Applications
Antibacterial Activity
1-Benzyl-3-fluoropyrrolidine-3-carboxylic acid hydrochloride has shown potential in the field of antibacterial agents. For example, studies have developed compounds with variations of this acid that demonstrate improved antibacterial activity. These compounds have been more active than existing antibacterial agents, suggesting their potential in treating bacterial infections (Egawa et al., 1984).
Asymmetric Synthesis
This compound has been utilized in the asymmetric synthesis of antibacterial agents. The distinct enantiomers of this acid have shown varying degrees of activity against aerobic and anaerobic bacteria, indicating the importance of stereochemistry in its biological activity (Rosen et al., 1988).
Chromatographic Analysis
The compound has been used in high-performance liquid chromatography for the optical resolution of carboxylic acid enantiomers. This application is significant in the pharmaceutical industry for the separation and analysis of chiral drugs (Toyo’oka et al., 1992).
Synthesis of N-Benzyl Derivative
Research has focused on synthesizing the N-benzyl derivative of this compound, highlighting its relevance in developing selective ligands for neurological receptors. This synthesis pathway provides valuable insights into the development of pharmaceuticals targeting specific receptors (Tueckmantel et al., 1997).
Molecular Modeling and Biological Activity
The compound has been studied for its biological activity in relation to metabotropic glutamate receptors, demonstrating its relevance in neurological research and potential therapeutic applications (W. Tueckmantel, A. Kozikowski, Shaomeng Wang, S. Pshenichkin, J. Wroblewski, 1997).
Fluorescence Probes and Singlet Oxygen Detection
This compound has been involved in the design and synthesis of fluorescein-based fluorescence probes for detecting singlet oxygen, a significant reactive oxygen species in biological systems. These probes are essential for studying oxidative stress and its biological implications (Tanaka et al., 2001).
Properties
IUPAC Name |
1-benzyl-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10;/h1-5H,6-9H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNSSKDLZYQWOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)F)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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